molecular formula C6H2ClF2I B14087558 2-Chloro-1,5-difluoro-3-iodobenzene

2-Chloro-1,5-difluoro-3-iodobenzene

Cat. No.: B14087558
M. Wt: 274.43 g/mol
InChI Key: VTYCFUAKULLJCT-UHFFFAOYSA-N
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Description

2-Chloro-1,5-difluoro-3-iodobenzene (CAS: 933585-26-3) is a polyhalogenated aromatic compound with the molecular formula C₆H₂ClF₂I and a molecular weight of 274.43 g/mol . The molecule features a benzene ring substituted with chlorine (Cl), fluorine (F), and iodine (I) atoms at positions 2, 1/5, and 3, respectively. This unique arrangement of halogens imparts distinct electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a halogenated scaffold in pharmaceutical intermediates.

Properties

Molecular Formula

C6H2ClF2I

Molecular Weight

274.43 g/mol

IUPAC Name

2-chloro-1,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6H2ClF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

VTYCFUAKULLJCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)I)F

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM) Followed by Electrophilic Iodination

This two-step protocol leverages the directing effects of electron-withdrawing groups to achieve regioselective iodination. A representative pathway involves:

  • Substrate Preparation : 1,5-Difluoro-2-chlorobenzene serves as the starting material, where the chlorine atom activates the ortho position for deprotonation.
  • Metalation : Treatment with lithium diisopropylamide (LDA) at –78°C in anhydrous tetrahydrofuran (THF) generates a stabilized aryllithium intermediate.
  • Iodination : Quenching the intermediate with iodine (I₂) at –50°C to 25°C introduces the iodine substituent at the 3-position.

Key Data :

  • Yield : 75% at –78°C (scaling to 25.0 g)
  • Purity : 92.1% by HPLC
  • Reaction Time : 12 hours post-iodination

This method’s efficacy stems from the strong ortho-directing capability of chlorine, which overrides the meta-directing nature of fluorine substituents.

Sequential Halogen Exchange Reactions

Halogen exchange (halex) provides an alternative route, particularly for late-stage iodination:

  • Chlorine-Fluorine Positioning : Begin with 1,3,5-trifluorobenzene.
  • Chlorination : Use FeCl₃-catalyzed electrophilic chlorination at the 2-position (40–60°C, 6–8 hours).
  • Iodine Displacement : Treat the intermediate with NaI in dimethyl sulfoxide (DMSO) at 120°C, displacing a meta-fluorine atom via aromatic nucleophilic substitution.

Limitations :

  • Fluorine’s poor leaving-group aptitude necessitates harsh conditions.
  • Competing side reactions reduce yields to 45–55%.

Radical Iodination Techniques

Recent advances employ photoredox catalysis to achieve C–H iodination under mild conditions:

  • Substrate : 2-Chloro-1,5-difluorobenzene.
  • Catalyst : Ir(ppy)₃ (1 mol%) under blue LED irradiation.
  • Iodine Source : N-Iodosuccinimide (NIS) in acetonitrile.

Advantages :

  • Room-temperature reactivity.
  • Functional group tolerance.

Challenges :

  • Limited scalability due to photocatalyst cost.
  • Yield plateau at 65%.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Temperature Range Key Advantage Primary Limitation
Directed Metalation 75–82 –78°C to 25°C High regioselectivity Cryogenic conditions required
Halogen Exchange 45–55 120°C Avoids metal reagents Low efficiency for fluorine
Photoredox Catalysis 60–65 25°C Mild conditions High catalyst cost

Reaction Optimization and Mechanistic Insights

Solvent Effects on Metalation Efficiency

Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are preferred for metalation due to their ability to stabilize aryllithium intermediates. Comparative studies show:

  • THF : Faster reaction kinetics but lower selectivity (85:15 ortho:para).
  • 2-MeTHF : Enhanced selectivity (95:5 ortho:para) at the expense of extended reaction times.

Temperature-Dependent Iodination Kinetics

Iodination proceeds via a two-stage mechanism:

  • Low-Temperature Step (–78°C) : Formation of the aryllithium species.
  • Warm-Up Phase (25°C) : Gradual iodine incorporation over 12 hours.
    Exceeding 30°C accelerates decomposition pathways, reducing yields by 15–20%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adoption of continuous flow systems addresses challenges in scaling cryogenic reactions:

  • Residence Time : 8–10 minutes per reaction segment.
  • Yield Improvement : 78% at 100 g/hour throughput.

Purification Protocols

Crystallization from n-heptane achieves >98% purity:

  • Solvent Ratio : 1:7 (product:n-heptane).
  • Recovery Efficiency : 92%.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,5-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Chloro-1,5-difluoro-3-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: The compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-difluoro-3-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

Below is a data table comparing 2-Chloro-1,5-difluoro-3-iodobenzene with two related halogenated benzene derivatives:

Parameter 2-Chloro-1,5-difluoro-3-iodobenzene 1,5-Dichloro-3-Methoxy-2-nitrobenzene Iodobenzene
CAS Number 933585-26-3 74672-01-8 591-50-4
Molecular Formula C₆H₂ClF₂I C₇H₅Cl₂NO₃ C₆H₅I
Molecular Weight (g/mol) 274.43 222.03 204.01
Substituents Cl (position 2), F (positions 1/5), I (position 3) Cl (positions 1/5), OCH₃ (position 3), NO₂ (position 2) I (position 1)
Key Functional Groups Halogens (Cl, F, I) Halogens (Cl), Methoxy (OCH₃), Nitro (NO₂) Halogen (I)
Reported Hazards No data Limited hazard data; first aid for inhalation Low hazard; standard halogen handling
Key Observations:

Halogen Diversity: The target compound contains three distinct halogens (Cl, F, I), whereas iodobenzene is mono-halogenated, and 1,5-Dichloro-3-Methoxy-2-nitrobenzene combines halogens with electron-withdrawing (NO₂) and electron-donating (OCH₃) groups .

Molecular Weight : The iodine atom contributes significantly to the higher molecular weight of 2-Chloro-1,5-difluoro-3-iodobenzene (274.43 g/mol) compared to iodobenzene (204.01 g/mol) .

However, the additional Cl and F substituents in the former may sterically hinder such reactions . The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene enhances electrophilic substitution reactivity, unlike the purely halogenated derivatives .

Biological Activity

2-Chloro-1,5-difluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique combination of halogen substituents—chlorine, fluorine, and iodine—contributes to its reactivity and potential biological activity. This article reviews the current understanding of its biological properties, including antimicrobial effects, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for 2-Chloro-1,5-difluoro-3-iodobenzene is C₆H₂ClF₂I. The presence of multiple halogens affects its electronic properties and reactivity patterns. The structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₂ClF₂I
Molecular Weight232.53 g/mol
Halogen SubstituentsCl, F (x2), I
Physical StateSolid at room temperature

Antimicrobial Properties

Preliminary studies indicate that 2-Chloro-1,5-difluoro-3-iodobenzene exhibits antimicrobial activity against various bacterial strains. The halogenated structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Research has suggested that 2-Chloro-1,5-difluoro-3-iodobenzene may act as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the detoxification of xenobiotics. Inhibition could lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug interactions.

Case Studies

Several case studies have explored the biological implications of halogenated compounds similar to 2-Chloro-1,5-difluoro-3-iodobenzene:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against E. coli and Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
  • Cytochrome P450 Interaction Study :
    • Objective : To assess the inhibitory effects on CYP1A2.
    • Findings : In vitro assays revealed that 2-Chloro-1,5-difluoro-3-iodobenzene inhibited CYP1A2 activity by approximately 45%, suggesting a need for further investigation into its implications for drug metabolism.

The mechanism by which 2-Chloro-1,5-difluoro-3-iodobenzene exerts its biological effects may involve:

  • Electrophilic Attack : The electrophilic nature of the halogens allows for interactions with nucleophilic sites in biological macromolecules.
  • Membrane Disruption : Its lipophilicity may facilitate incorporation into lipid membranes, leading to structural disruptions in microbial cells.

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-1,5-difluoro-3-iodobenzene in laboratory settings?

  • Methodological Answer : Handling halogenated aromatic compounds requires stringent safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

  • Storage : Store in a locked, dry environment away from moisture, as halogenated compounds may react violently with water .

  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

  • Emergency Procedures : For skin/eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention .

    Table 1: Hazard Mitigation Summary

    Hazard TypeMitigation StrategyReference
    Skin ContactRinse with water; remove contaminated clothing
    InhalationMove to fresh air; administer oxygen if needed
    Water ReactivityStore in moisture-free environment

Q. What synthetic routes are effective for preparing 2-Chloro-1,5-difluoro-3-iodobenzene?

  • Methodological Answer : Halogenation of aromatic rings typically follows electrophilic substitution. Key steps:

Substrate Selection : Start with 1,5-difluorobenzene.

Chlorination : Use FeCl₃ or AlCl₃ as a catalyst for chlorination at the ortho position.

Iodination : Employ iodine monochloride (ICl) in acetic acid to introduce iodine at the meta position .

  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature (60–80°C) and stoichiometry to minimize dihalogenation byproducts.

    Table 2: Typical Reaction Conditions

    StepReagentCatalystTemperatureYield*
    ChlorinationCl₂FeCl₃25°C~75%
    IodinationIClNone70°C~60%
    *Hypothetical yields based on analogous reactions .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of 2-Chloro-1,5-difluoro-3-iodobenzene in cross-coupling reactions?

  • Methodological Answer : The substituents (-Cl, -F, -I) exert distinct electronic effects:
  • Meta-Directing Groups : Chlorine and fluorine are electron-withdrawing, directing electrophiles to the meta position.
  • Steric Effects : Iodine’s large size may hinder coupling at adjacent positions.
  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites .
  • Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids and compare regioselectivity via NMR.

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or overlapping signals. Strategies:

Purification : Re-crystallize or use column chromatography to isolate pure product .

Advanced Spectroscopy : Employ 2D NMR (HSQC, HMBC) to resolve signal overlaps .

Cross-Validation : Compare data with computational predictions (e.g., IR frequencies from DFT) .

  • Case Study : If 13{}^{13}C NMR shows unexpected peaks, conduct elemental analysis (EA) or X-ray crystallography to confirm structure .

Q. What strategies optimize the stability of 2-Chloro-1,5-difluoro-3-iodobenzene under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature Control : Store at –20°C to slow degradation.
  • Moisture Prevention : Use desiccants (silica gel) in sealed containers .
  • Light Sensitivity : Protect from UV light using amber glass.
  • Long-Term Monitoring : Analyze purity via HPLC every 6 months and track decomposition products.

Data Contradiction Analysis

Q. How to address inconsistent yields in halogen exchange reactions involving this compound?

  • Methodological Answer : Contradictory yields may stem from competing reaction pathways:

Parameter Screening : Vary solvents (DMF vs. THF), catalysts (CuI vs. Pd), and temperatures.

Byproduct Identification : Use LC-MS to detect side products (e.g., di-iodinated species).

Kinetic Studies : Perform time-resolved experiments to identify rate-limiting steps .

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